(2R,4R)-4-methylpiperidine-2-carboxylic acid
Overview
Description
(2R,4R)-4-Methylpiperidine-2-carboxylic acid is a chiral piperidine derivative with the molecular formula C7H13NO2. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique stereochemistry, with two chiral centers, makes it an important building block in asymmetric synthesis.
Preparation Methods
The synthesis of (2R,4R)-4-methylpiperidine-2-carboxylic acid typically involves the following steps :
Starting Material: The synthesis begins with 4-methyl-2-picolinic acid.
Hydrogenation Reduction: The 4-methyl-2-picolinic acid undergoes hydrogenation reduction to form the corresponding piperidine derivative.
Esterification: The intermediate is then esterified to form the ester derivative.
Crystallization and Resolution: The ester is crystallized and resolved to obtain the desired this compound.
This method is cost-effective and safe, making it suitable for industrial production.
Chemical Reactions Analysis
(2R,4R)-4-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Scientific Research Applications
(2R,4R)-4-Methylpiperidine-2-carboxylic acid has several applications in scientific research :
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-methylpiperidine-2-carboxylic acid depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it may be involved in the synthesis of compounds that inhibit enzymes or modulate receptor activity, thereby exerting therapeutic effects .
Comparison with Similar Compounds
(2R,4R)-4-Methylpiperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:
(2S,4S)-4-Methylpiperidine-2-carboxylic acid: This is the enantiomer of this compound and has different stereochemistry.
4-Methylpiperidine: Lacks the carboxylic acid group, making it less versatile in synthetic applications.
Piperidine-2-carboxylic acid: Lacks the methyl group, affecting its reactivity and applications.
The unique stereochemistry of this compound makes it particularly valuable in asymmetric synthesis and pharmaceutical applications .
Properties
IUPAC Name |
(2R,4R)-4-methylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCHLWYGMSPJC-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@H](C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415346 | |
Record name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74874-06-9, 74892-81-2 | |
Record name | rel-(2R,4R)-4-Methyl-2-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74874-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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